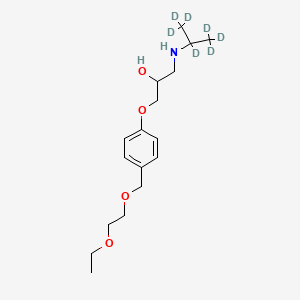

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is a deuterated derivative of Bisoprolol, a beta-blocker medication commonly used to treat high blood pressure and heart failure. The compound is primarily used in scientific research, particularly in the fields of proteomics and pharmacokinetics .

Métodos De Preparación

The synthesis of O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate involves multiple steps, starting from the parent compound Bisoprolol. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in studies involving metabolic pathways and enzyme kinetics.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Utilized in the development of new pharmaceuticals and in quality control processes.

Mecanismo De Acción

The mechanism of action of O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets and pathways involved include the beta-1 adrenergic receptor and the downstream signaling pathways that regulate cardiovascular function .

Comparación Con Compuestos Similares

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include:

Bisoprolol: The parent compound, commonly used as a beta-blocker medication.

Atenolol: Another beta-blocker with similar pharmacological effects.

Metoprolol: A beta-blocker used to treat high blood pressure and heart conditions.

The deuterated version offers advantages in research applications, particularly in studies requiring high sensitivity and accuracy .

Actividad Biológica

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is a deuterated derivative of Bisoprolol, a selective beta-1 adrenergic receptor antagonist widely used in the treatment of cardiovascular conditions such as hypertension and heart failure. This compound serves not only as a therapeutic agent but also as a valuable internal standard in analytical chemistry for quantifying bisoprolol and its metabolites. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H29N O4 · 0.5[C4H4O4]

- Molecular Weight : 369.45 g/mol

- IUPAC Name : 1-(4-((2-ethoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-2-ol Hemifumarate

- SMILES : OC(CNC(C)C)COC1=CC=C(COCCOCC)C=C1.O=C([O-])/C=C/C([O-])=O

This compound acts primarily by selectively blocking beta-1 adrenergic receptors (β1-ARs). This selectivity leads to decreased heart rate, reduced myocardial contractility, and lowered blood pressure, making it effective in managing conditions like hypertension and heart failure. The compound's affinity for β1-ARs is significantly higher than for β2-ARs, which minimizes potential side effects related to bronchial dilation.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its deuterated nature, which can alter metabolic pathways compared to its non-deuterated counterpart. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Peak Plasma Concentration (Cmax) | Varies with formulation |

| Half-Life | Approximately 10 hours |

Studies indicate that the presence of deuterium can affect the metabolic stability and clearance rates of the drug, potentially leading to prolonged action in vivo.

Biological Activity Studies

Recent studies have examined the biological activity of Bisoprolol and its derivatives, including this compound. Notable findings include:

- Transdermal Delivery Enhancement : A study demonstrated that formulations using bisoprolol significantly enhanced transdermal delivery through iontophoresis, achieving higher plasma concentrations compared to conventional oral administration. This suggests potential applications in improving patient compliance and therapeutic outcomes .

- Receptor Binding Studies : Binding affinity studies have shown that O-Desisopropyl-O-ethyl Bisoprolol-d7 exhibits a Ki value of approximately 25 nM for β1-ARs in human myocardium, indicating strong receptor selectivity .

- Analytical Applications : As an internal standard, O-Desisopropyl-O-ethyl Bisoprolol-d7 is utilized in LC-MS/MS methods for quantifying bisoprolol levels in biological matrices, enhancing the accuracy and reliability of pharmacokinetic studies .

Case Study 1: Efficacy in Hypertension Management

A clinical trial involving patients with hypertension demonstrated that bisoprolol formulations significantly reduced systolic and diastolic blood pressure over a six-week period. The study reported an average reduction of 14.3 mmHg in systolic pressure and 8.4 mmHg in diastolic pressure, supporting the efficacy of β1-blockers in managing hypertension .

Case Study 2: Pharmacogenomics Impact

Research exploring the impact of genetic polymorphisms on bisoprolol efficacy revealed that variations in CYP2D6 and CYP3A5 genes did not significantly affect blood pressure response or plasma concentrations in treated patients. This highlights the importance of considering genetic factors when prescribing β-blockers .

Propiedades

IUPAC Name |

1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3/i2D3,3D3,14D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVJAGJYMLRLHP-MJMKZUOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.